molecular formula C17H19N5O B12270218 3-Methyl-4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)oxy]pyridine

3-Methyl-4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)oxy]pyridine

Cat. No.: B12270218
M. Wt: 309.4 g/mol
InChI Key: QSDJCDOYUSVSET-UHFFFAOYSA-N
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Description

3-Methyl-4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)oxy]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyridine ring, a pyrazolo[1,5-a]pyrazine moiety, and a pyrrolidine ring, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)oxy]pyridine typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrazine core, the attachment of the pyrrolidine ring, and the final coupling with the pyridine ring. One common method involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure, followed by conversion via nitrile intermediates to the corresponding amidoximes and amidines . Cyclocondensation reactions are then used to construct the final heterocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and pyrazolo[1,5-a]pyrazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methyl-4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)oxy]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methyl-4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)oxy]pyridine exerts its effects is complex and involves multiple molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit certain kinases or modulate ion channels, resulting in altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)oxy]pyridine stands out due to its unique combination of rings and functional groups, which confer specific chemical reactivity and biological activity. Its versatility makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

2-methyl-4-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C17H19N5O/c1-12-10-18-5-3-16(12)23-14-4-7-21(11-14)17-15-9-13(2)20-22(15)8-6-19-17/h3,5-6,8-10,14H,4,7,11H2,1-2H3

InChI Key

QSDJCDOYUSVSET-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCC(C3)OC4=C(C=NC=C4)C

Origin of Product

United States

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